molecular formula C14H13NO3S2 B3018895 Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate CAS No. 896351-37-4

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate

Cat. No. B3018895
CAS RN: 896351-37-4
M. Wt: 307.38
InChI Key: PUNZWEMMIZQWGC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a thiophene ring, a common structural motif in many pharmaceuticals, and is substituted with an amide and a methylthio group, suggesting potential for biological activity.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, efficient synthesis methods for benzo[b]thiophene-2-carboxamidines, which are structurally similar to the compound , have been developed. These methods involve metalation/formylation, thiophene annulation, and amidination steps . Additionally, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized through the interaction of aromatic aldehydes with an amino-thiophene derivative in ethanol, monitored by thin-layer chromatography (TLC) . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied, revealing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular hydrogen bonds . This information provides insight into the potential molecular interactions and stability of this compound.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and reacted with alcohols to yield thiophene diols, which can then be converted into other derivatives . The synthesis of isomeric benzo[b]thiophene-2-carboxylic acids and their subsequent reactions, such as decarboxylation and esterification, have also been described . These reactions could be relevant to the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their substituents. For instance, the kinetics of alkaline hydrolysis of methyl 3-substituted thiophen-2-carboxylates have been studied, showing that the rate of hydrolysis is affected by the electronic nature of the substituents . Additionally, the introduction of methyl-substituted thieno[2,3-b]thiophene groups into metal-organic frameworks has been shown to induce gas adsorption and sensing properties . These findings suggest that the physical and chemical properties of this compound could be similarly influenced by its functional groups.

Scientific Research Applications

Cholinesterase Inhibitors and Antioxidants

Research on thiophene derivatives, including compounds structurally related to Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate, has led to the synthesis of novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide. These compounds have been explored for their potential as cholinesterase inhibitors, targeting both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as their antioxidant capabilities. Compound 13, among these derivatives, showed significant inhibition against BChE and AChE, indicating potential therapeutic applications in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease. Additionally, derivatives 6, 20, 10, and 20 demonstrated good antioxidant potential, suggesting a broader scope of pharmacological activity (Kausar et al., 2021).

Pyrimidine Derivatives Synthesis

The reactivity of thiophene derivatives has been explored in the synthesis of pyrimidine derivatives, which are significant in medicinal chemistry. Reactions involving methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides led to the formation of methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates, which were then converted into pyrimidine derivatives. These polyfunctionalized pyrimidines were used to synthesize fused pyrimidine derivatives, showcasing the versatility of thiophene derivatives in heterocyclic chemistry and their potential as precursors in pharmaceutical synthesis (Kohra et al., 1988).

Catalytic System for Regiocontrolled Arylation and Alkylation

A study on the regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides, derived from compounds such as 2-(methylthio)aniline, highlighted the potential of using Pd(OAc)2/AgOAc catalytic systems. This process enabled the high regioselectivity arylation and alkylation of thiophene-2-carboxamides, opening new pathways for the synthesis of complex thiophene derivatives with potential applications in material science and drug development (Padmavathi et al., 2015).

Future Directions

Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . They have emerged as an extremely attractive electron-withdrawing building block in organic electronics . In particular, thiophene derivatives bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells . Therefore, “Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate” and similar compounds may have potential applications in these areas.

properties

IUPAC Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)10-7-8-20-13(10)15-12(16)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNZWEMMIZQWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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